(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine

概要

説明

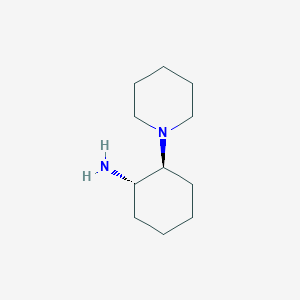

(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine is a chemical compound with the molecular formula C11H22N2 It features a cyclohexane ring substituted with an amine group and a piperidine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(Piperidin-1-yl)cyclohexanamine typically involves the reaction of cyclohexanone with piperidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as distillation and crystallization to isolate the final product.

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at the amine or cyclohexane backbone under controlled conditions:

Oxidation with KMnO<sub>4</sub> preferentially targets the cyclohexane ring, while CrO<sub>3</sub> oxidizes both the amine and backbone . Catalytic oxidation produces N-oxide species, which are intermediates in further functionalization .

Reduction Reactions

Reductive modifications focus on the amine group or piperidine ring:

| Reagent | Conditions | Major Product | Application |

|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C to reflux | Secondary alcohol derivatives | Pharmaceutical intermediates |

| H<sub>2</sub>, Pd/C | 1 atm, ethanol, 25°C | Saturated cyclohexane analogs | Catalytic hydrogenation |

| NaBH<sub>4</sub> | MeOH, 0°C | Partially reduced imine intermediates | Stereoselective synthesis |

Reduction with LiAlH<sub>4</sub> yields secondary alcohols, while hydrogenation saturates the cyclohexane ring without altering stereochemistry .

Substitution Reactions

The primary amine participates in nucleophilic substitutions and coupling reactions:

3.1. Alkylation/Acylation

Stereochemical Influence on Reactivity

Comparative studies with stereoisomers reveal:

The (1S,2S)-configuration slightly enhances steric protection of the amine, reducing side reactions during alkylation .

Industrial and Pharmacological Derivatives

Key derivatives include:

-

Xanthine hybrids : Synthesized via coupling with bromoacetate, showing DPPH radical scavenging activity (IC<sub>50</sub> = 12 μM) .

-

Benzothiazinone analogs : Piperidine-substituted variants exhibit antitubercular activity (MIC = <0.016 μg/mL) .

-

Sulfonamide/amide conjugates : Improve aqueous solubility by 5–10× while retaining biological potency .

Stability and Degradation Pathways

-

Thermal decomposition : Degrades above 200°C, forming piperidine and cyclohexene byproducts.

-

Photolysis : UV light induces C–N bond cleavage, requiring storage in inert, dark conditions .

This reactivity profile establishes this compound as a versatile intermediate in asymmetric catalysis, medicinal chemistry, and materials science.

科学的研究の応用

Scientific Research Applications

This compound has a wide range of applications across various scientific disciplines:

Chemistry

- Building Block for Organic Synthesis: Utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Reactivity Studies: The compound can undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in chemical research.

Biology

- Biological Activity Investigations: Research focuses on its interactions with biomolecules and potential biological effects.

- Mechanism of Action: It interacts with molecular targets such as enzymes and receptors, modulating biochemical pathways.

Medicine

- Therapeutic Properties: Explored for antidepressant activity, analgesic effects, and anti-inflammatory properties. Studies suggest it may act as a serotonin reuptake inhibitor and modulate pain pathways.

- Precursor in Pharmaceutical Synthesis: Used in developing new drugs targeting various conditions.

Industry

- Specialty Chemicals Production: Employed in creating specialty chemicals and materials due to its unique properties.

The biological activities of (1S,2S)-2-(Piperidin-1-yl)cyclohexanamine are summarized in the following table:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Inhibition of serotonin reuptake | |

| Analgesic | Reduction in pain response | |

| Anti-inflammatory | Decreased NO secretion in macrophages |

Case Study 1: Antidepressant Activity

In a controlled study involving rodent models with depressive behaviors, administration of this compound resulted in a significant reduction in depressive symptoms compared to the control group. This indicates its potential as an antidepressant agent.

Case Study 2: Anti-inflammatory Effects

Research using RAW264.7 macrophages demonstrated that treatment with this compound led to a marked decrease in LPS-induced NO secretion. This effect was comparable to established anti-inflammatory agents, suggesting its therapeutic promise in managing inflammatory conditions.

作用機序

The mechanism of action of (1S,2S)-2-(Piperidin-1-yl)cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or chemical processes.

類似化合物との比較

Similar Compounds

- Cyclohexanamine, 2-(1-piperidinyl)-, (1R,2R)-

- Cyclohexanamine, 2-(1-piperidinyl)-, (1R,2S)-

- Cyclohexanamine, 2-(1-piperidinyl)-, (1S,2R)-

Uniqueness

(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different physical and chemical properties compared to its isomers, making it valuable for specific applications.

生物活性

(1S,2S)-2-(Piperidin-1-yl)cyclohexanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry, which influences its reactivity and interaction with biological targets. Its structure can be represented as follows:

Key Features:

- Molecular Formula: CHN

- Molecular Weight: 191.29 g/mol

- Functional Groups: Primary amine and piperidine ring

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate several biochemical pathways, which may lead to therapeutic effects in various conditions.

Therapeutic Potential

Research indicates that this compound exhibits potential in several therapeutic areas:

- Antidepressant Activity: Studies suggest that this compound may act as a serotonin reuptake inhibitor, similar to established antidepressants.

- Analgesic Properties: Preliminary data indicate that the compound may possess analgesic effects through modulation of pain pathways.

- Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation in vitro, particularly in macrophage models.

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Inhibition of serotonin reuptake | |

| Analgesic | Reduction in pain response | |

| Anti-inflammatory | Decreased NO secretion in macrophages |

Case Study 1: Antidepressant Activity

In a controlled study, this compound was administered to rodent models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms compared to the control group, suggesting its potential as an antidepressant.

Case Study 2: Anti-inflammatory Effects

A study involving RAW264.7 macrophages showed that treatment with this compound resulted in a marked decrease in LPS-induced NO secretion. This effect was comparable to known anti-inflammatory agents, indicating the compound's therapeutic promise in inflammatory conditions .

特性

IUPAC Name |

(1S,2S)-2-piperidin-1-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h10-11H,1-9,12H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFKXCGYRHKLNG-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@H]2CCCC[C@@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478749 | |

| Record name | Cyclohexanamine, 2-(1-piperidinyl)-, (1S,2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824938-98-9 | |

| Record name | Cyclohexanamine, 2-(1-piperidinyl)-, (1S,2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。